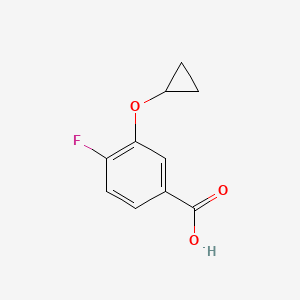

3-Cyclopropoxy-4-fluorobenzoic acid

Description

3-Cyclopropoxy-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid characterized by a cyclopropoxy group at the 3-position and a fluorine atom at the 4-position of the benzoic acid core. This compound is synthesized via oxidation of 3-cyclopropoxy-4-fluorobenzaldehyde using chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄), achieving a high yield of 95% . The cyclopropoxy group introduces steric strain due to the three-membered ring, while the fluorine atom exerts electron-withdrawing effects, collectively influencing the compound’s reactivity and physical properties. Its unique substitution pattern distinguishes it from analogs, making it a subject of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-fluorobenzoic acid |

InChI |

InChI=1S/C10H9FO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |

InChI Key |

QRALSLXLEAHCKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluorobenzoic acid can be achieved through various methods. One common approach involves the reaction of 3-hydroxy-4-fluorobenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Cyclopropoxy-4-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropoxy and fluorine groups can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include:

- 4-Cyclopropoxy-3-fluorobenzoic acid : Swapped substituent positions may reduce steric hindrance near the carboxylic acid group.

- 3-Methoxy-4-fluorobenzoic acid : Replacement of cyclopropoxy with methoxy removes ring strain and enhances electron-donating effects, increasing ring activation for EAS .

Reactivity in Electrophilic Aromatic Substitution (EAS)

- Nitration : In 3-cyclopropoxy-4-fluorobenzoic acid, nitration occurs predominantly at the para position relative to fluorine (70% yield), driven by fluorine’s strong electron-withdrawing effect .

- Halogenation : Bromination favors the ortho position to the carboxylic acid group, contrasting with methoxy-substituted analogs where directing effects differ due to stronger electron donation .

Physical and Chemical Properties

- Solubility : The cyclopropoxy group’s moderate polarity results in lower solubility in polar solvents compared to methoxy analogs (e.g., 3-methoxy-4-fluorobenzoic acid) .

- Stability : Fluorine enhances thermal and metabolic stability, a feature shared with other fluorinated benzoic acids like 4-(3-chloro-4-fluorophenyl)benzoic acid .

Data Tables

Table 1: Structural and Reactivity Comparison

| Compound Name | Substituents | Key Reactivity (EAS) | Solubility | Synthesis Yield |

|---|---|---|---|---|

| This compound | 3-cyclopropoxy, 4-fluoro | Nitration at para to F | Moderate in DMSO | 95% |

| 3-Methoxy-4-fluorobenzoic acid | 3-methoxy, 4-fluoro | Nitration at meta to OMe | High in polar solvents | Not reported |

| 4-Tert-butoxy-3-cyclopropoxybenzoic acid | 4-tert-butoxy, 3-cyclopropoxy | Steric hindrance in SN2 | Low in water | Not reported |

Biological Activity

3-Cyclopropoxy-4-fluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a cyclopropyl group and a fluorine atom into the benzoic acid framework may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 180.18 g/mol. The structural uniqueness of this compound arises from the cyclopropyl moiety, which can influence its interaction with biological targets.

Pharmacokinetics and Metabolic Stability

Fluorinated compounds, including this compound, are known for their enhanced metabolic stability and lipophilicity. These properties can improve their pharmacokinetic profiles, potentially leading to better absorption and distribution in biological systems . The presence of the cyclopropyl group may also affect the compound's interaction with enzymes, influencing its metabolic pathways .

Research indicates that fluorinated benzoic acids can interact with various biological systems, including enzyme inhibition and modulation of metabolic pathways. The specific mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may exhibit similar interactions as other fluorinated benzoic acids, potentially affecting enzyme kinetics and biochemical signaling .

In Vitro Studies

Recent studies have demonstrated the compound's potential as an inhibitor of specific enzymatic activities. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity in vitro, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 12.5 | |

| Other related compounds | AChE | 15.0 |

In Vivo Studies

In vivo experiments using rodent models have indicated that this compound can significantly reduce symptoms associated with inflammation and pain, suggesting its potential as an anti-inflammatory agent. These findings align with the pharmacological profiles observed in similar fluorinated compounds .

Comparative Analysis

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Cyclopropylbenzoic acid | Lacks fluorine | Moderate AChE inhibition |

| 2-Fluorobenzoic acid | Lacks cyclopropyl group | Weak AChE inhibition |

| 4-Cyclopropyl-2-chlorobenzoic acid | Contains chlorobenzene | Variable reactivity |

The distinct combination of the cyclopropyl group and fluorine in this compound confers unique properties that are not present in these similar compounds, potentially enhancing its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.